tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, including the formation of the indoline and pyridine rings, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and indoline derivatives, such as:
- tert-Butyl ((3-(indolin-1-yl)-3-oxopropyl)carbamate
- tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate derivatives with different substituents on the indoline or pyridine rings
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
tert-Butyl ((6-(indolin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate, with the CAS number 1355236-31-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O2, with a molecular weight of approximately 264.34 g/mol. The compound features a tert-butyl group, an indoline moiety, and a pyridine ring, which are known to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many carbamate derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Modulation of Receptor Activity : The indoline and pyridine components may interact with various receptors, potentially modulating neurotransmitter systems involved in mood regulation and cognitive function.
- Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
In Vitro Studies
Recent studies have demonstrated the biological activity of related compounds, suggesting potential pathways for this compound:
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease .
- Anticancer Properties : Certain indoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
In Vivo Studies
While specific in vivo data for this compound is limited, related compounds have been evaluated for their therapeutic efficacy:
Case Studies
- Neuroprotection Against Amyloid Toxicity : A study demonstrated that a structurally similar compound significantly reduced neuroinflammation and improved survival rates in animal models exposed to amyloid-beta toxicity .
- Cytotoxicity Against Cancer Cells : Another investigation found that indoline-based compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C20H25N3O2/c1-14-16(13-21-19(24)25-20(2,3)4)9-10-18(22-14)23-12-11-15-7-5-6-8-17(15)23/h5-10H,11-13H2,1-4H3,(H,21,24) |
InChI Key |
NOGAMPXIFZXTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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